Z-Val-Val-Arg-AMC

Descripción general

Descripción

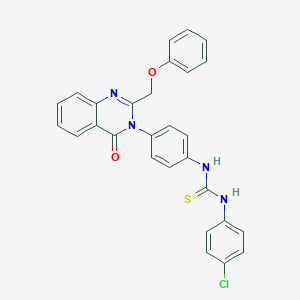

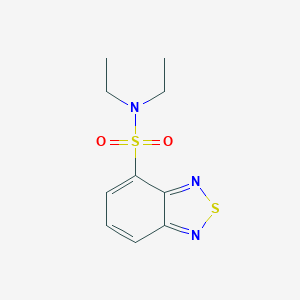

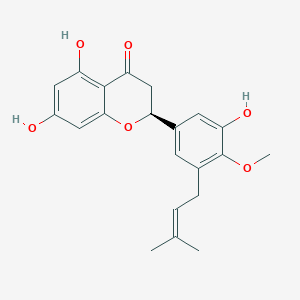

Z-Val-Val-Arg-AMC: is a fluorescent peptide substrate used primarily to assess the activity of cathepsins, which are proteolytic enzymes involved in various cellular processes. The compound is composed of a peptide sequence (Z-Val-Val-Arg) linked to a fluorescent group (AMC), making it useful in biochemical assays to monitor enzyme activity .

Aplicaciones Científicas De Investigación

Chemistry: Z-Val-Val-Arg-AMC is used in enzymatic assays to study the kinetics and inhibition of cathepsins. It serves as a model substrate to investigate the catalytic mechanisms of these enzymes .

Biology: In biological research, this compound is employed to measure the activity of cathepsins in various tissues and cell types. This helps in understanding the role of these enzymes in physiological and pathological processes .

Medicine: The compound is used in drug discovery to screen for potential inhibitors of cathepsins, which are therapeutic targets for diseases such as cancer, osteoporosis, and neurodegenerative disorders .

Industry: In the biotechnology industry, this compound is utilized in quality control assays to ensure the activity of cathepsins in enzyme preparations .

Mecanismo De Acción

Target of Action

Z-Val-Val-Arg-AMC is primarily targeted towards cathepsins . Cathepsins are proteases, enzymes that break down proteins, and play a crucial role in cellular protein turnover. They are involved in various physiological processes, including antigen processing, bone remodeling, and apoptosis .

Mode of Action

This compound acts as a fluorescent peptide substrate for cathepsins . When cleaved by cathepsins, it releases a fluorescent signal, allowing the activity of these enzymes to be monitored . This interaction allows researchers to measure the activity of cathepsins in biological samples .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway mediated by cathepsins . By acting as a substrate for these enzymes, this compound can influence the rate of protein degradation in cells .

Result of Action

The cleavage of this compound by cathepsins results in the release of a fluorescent signal . This allows researchers to monitor the activity of these enzymes in real-time, providing valuable information about protein turnover in cells .

Action Environment

The action of this compound is influenced by the presence and activity of cathepsins, which can vary depending on the cellular environment . Factors such as pH, temperature, and the presence of other proteins can affect the stability and efficacy of this compound .

Análisis Bioquímico

Biochemical Properties

Z-Val-Val-Arg-AMC is known to interact with cathepsins, a group of protease enzymes . The bond-specificity of this proteinase is in part similar to the specificities of cathepsin L . The nature of these interactions involves the cleavage of the peptide substrate by the enzyme, leading to a change in fluorescence properties .

Cellular Effects

For instance, cathepsins are involved in protein degradation, antigen presentation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cathepsins. As a substrate, this compound is cleaved by these enzymes, leading to a change in its fluorescence properties . This change can be measured and used to determine the activity of the cathepsins .

Temporal Effects in Laboratory Settings

It is known that the compound is used in assays to measure the activities of cysteine cathepsins B, L, and S in live cells using cell permeable fluorogenic cresyl violet-conjugated peptides as selective substrates .

Metabolic Pathways

This compound is involved in the metabolic enzyme/protease pathway, specifically interacting with cathepsins

Transport and Distribution

It is known that the compound can be transported at room temperature in continental US .

Subcellular Localization

Cathepsins, the enzymes it interacts with, are typically localized in the endosomal/lysosomal compartments of the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-Arg-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorescent group. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the fluorescent group is attached .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions: Z-Val-Val-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by cathepsins. The hydrolysis of the peptide bond releases the fluorescent group, which can be detected and quantified.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by cathepsins in a buffered solution at physiological pH.

Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and N-methylmorpholine (NMM) are commonly used in the synthesis of the peptide chain.

Major Products: The major product of the hydrolysis reaction is the free fluorescent group (AMC), which is used as an indicator of enzyme activity .

Comparación Con Compuestos Similares

Z-Phe-Arg-AMC: Another fluorescent peptide substrate used to assess cathepsin activity.

Z-Arg-Arg-AMC: Used for similar purposes but with different specificity for cathepsin subtypes.

Uniqueness: Z-Val-Val-Arg-AMC is unique in its specific peptide sequence, which provides distinct substrate specificity for certain cathepsins. This makes it particularly useful in studies where differentiation between cathepsin subtypes is required .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVUYXJMHMVNV-FMYROPPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Z-Val-Val-Arg-AMC in studying Entamoeba histolytica virulence?

A: this compound is a fluorogenic substrate used to measure the activity of cysteine proteases, specifically EhCP4, in Entamoeba histolytica []. Increased activity of these proteases is linked to enhanced virulence of the parasite. Research indicates that interaction between E. histolytica and enteropathogenic E. coli (EPEC) leads to a heightened degradation of this compound, suggesting an increase in EhCP4 activity and thus, parasite virulence [].

Q2: How is this compound utilized in proteasome research?

A: this compound serves as a specific fluorescent peptide substrate for measuring the trypsin-like (T-L) activity of the proteasome []. This activity is crucial for various cellular processes, and its dysregulation is implicated in several diseases. Researchers use this compound to assess the potency of potential proteasome inhibitors, like PS-341 and ZGDHu-1, by monitoring their ability to inhibit the degradation of this compound by the proteasome []. This allows for the identification and characterization of novel therapeutic candidates targeting the proteasome system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)